Elismetrep
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Overview
Description
Elismetrep is a small molecule drug under investigation for its potential therapeutic applicationsThis compound has been explored for its potential in treating conditions such as diabetic peripheral neuropathy and vasomotor symptoms .
Preparation Methods
The synthesis of elismetrep involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of reagents such as trifluoromethoxybenzyl chloride and cyclopropyl isoquinoline . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Elismetrep undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially involving the sulfonamide group. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Elismetrep has been the subject of extensive scientific research due to its potential therapeutic applications. Some of its key research applications include:
Chemistry: Used as a model compound to study TRPM8 antagonism and its effects on ion channels.
Biology: Investigated for its role in modulating sensory perception and pain pathways.
Medicine: Explored as a treatment for diabetic peripheral neuropathy and vasomotor symptoms, with clinical trials assessing its efficacy and safety
Industry: Potential applications in developing new analgesic drugs and treatments for chronic pain conditions.
Mechanism of Action
Elismetrep exerts its effects by antagonizing the TRPM8 channel, which is involved in the sensation of cold and pain. By inhibiting this channel, this compound can reduce the perception of pain and discomfort associated with conditions like diabetic peripheral neuropathy. The molecular targets and pathways involved include the modulation of calcium ion influx through the TRPM8 channel, leading to altered neuronal signaling .
Comparison with Similar Compounds
Elismetrep is unique among TRPM8 antagonists due to its specific chemical structure and high potency. Similar compounds include:
Menthol: A natural TRPM8 agonist that activates the channel, often used in cooling products.
WS-12: A synthetic TRPM8 agonist with a similar mechanism of action to menthol.
AMTB: Another TRPM8 antagonist, but with a different chemical structure and potency compared to this compound
This compound stands out due to its investigational status and potential therapeutic applications, making it a compound of significant interest in both research and clinical settings.
Properties
CAS No. |
1400699-64-0 |
---|---|
Molecular Formula |
C27H21F3N2O5S |
Molecular Weight |
542.5 g/mol |
IUPAC Name |
4-[(4-cyclopropylisoquinolin-3-yl)-[[4-(trifluoromethoxy)phenyl]methyl]sulfamoyl]benzoic acid |
InChI |
InChI=1S/C27H21F3N2O5S/c28-27(29,30)37-21-11-5-17(6-12-21)16-32(38(35,36)22-13-9-19(10-14-22)26(33)34)25-24(18-7-8-18)23-4-2-1-3-20(23)15-31-25/h1-6,9-15,18H,7-8,16H2,(H,33,34) |
InChI Key |
CWEFDWIKLABKBX-UHFFFAOYSA-N |
SMILES |
C1CC1C2=C(N=CC3=CC=CC=C32)N(CC4=CC=C(C=C4)OC(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)C(=O)O |
Canonical SMILES |
C1CC1C2=C(N=CC3=CC=CC=C32)N(CC4=CC=C(C=C4)OC(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Elismetrep; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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